molecular formula C7H7BrClNO B110512 4-Bromo-5-chloro-2-methoxyaniline CAS No. 102170-53-6

4-Bromo-5-chloro-2-methoxyaniline

Cat. No.: B110512
CAS No.: 102170-53-6
M. Wt: 236.49 g/mol
InChI Key: QXHFCTQXBMGLQY-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the amino group is substituted with bromine, chlorine, and methoxy groups. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloro-2-methoxyaniline can be synthesized through a multi-step process involving the bromination and chlorination of 2-methoxyaniline. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-chloro-2-methoxyaniline is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-5-methoxyaniline
  • 4-Bromo-3-chloroaniline
  • 4-Bromo-2-methoxyaniline
  • 5-Bromo-4-chloro-2-methoxyaniline

Comparison: 4-Bromo-5-chloro-2-methoxyaniline is unique due to the specific positioning of the bromine, chlorine, and methoxy groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFCTQXBMGLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629464
Record name 4-Bromo-5-chloro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-53-6
Record name 4-Bromo-5-chloro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-chloro-2-methoxyaniline
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Synthesis routes and methods

Procedure details

Bromine (26.4 g) was added to a solution of 4-chloro-o-anisidine (23.55 g) in dichloromethane (400 mL) at room temperature. The resulting mixture was stirred for 10 hours and quenched with NaOH. The organic layer was washed with brine, dried over MgSO4, and concentrated. Purification by flash chromatography over silica gel (elution with 10% ethyl acetate in hexanes) gave 11.8 g (33%) of the desired 4-chloro-5-bromo-2-aminoanisole. 1H NMR (300 MHz, CDC13) d 6.94 (s, 1 H), 6.78 (s, 1 H), 3.83 (s, 3 H).
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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